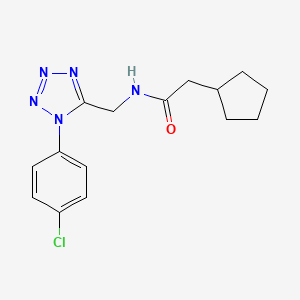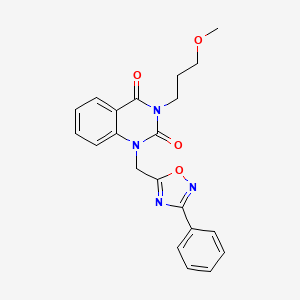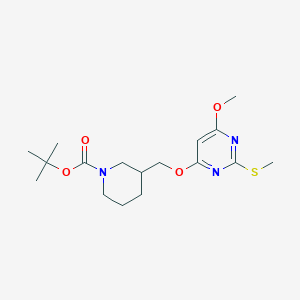
2-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)benzamide, also known as PTB, is a synthetic compound that is widely used in scientific research for its potential therapeutic applications. PTB is a small molecule that belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a compound closely related to 2-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)benzamide, featuring thiophene and oxadiazole units, was synthesized and analyzed through X-ray diffraction studies. This research highlights the importance of structural analysis in understanding the molecular interactions and stability, pivotal for further applications in material science and molecular engineering (Sharma et al., 2016).
Antimicrobial Activity
Derivatives of benzamide, including those with a thiophene moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against various bacterial and fungal strains, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Benzamide derivatives have also been designed and synthesized for anticancer evaluation. These compounds were tested against multiple cancer cell lines, showing moderate to excellent anticancer activity. Such studies underscore the potential of benzamide derivatives in cancer therapy and the importance of molecular design in enhancing therapeutic efficacy (Ravinaik et al., 2021).
Chemoselective Synthesis
Research on chemoselective N-benzoylation employing benzoylisothiocyanates has led to the synthesis of compounds with significant biological interest. This methodology provides insights into selective reaction pathways that can be utilized in the synthesis of pharmacologically relevant molecules, including benzamide derivatives (Singh et al., 2017).
Dual Inhibitors for Cancer Treatment
Studies on hybrids from farnesylthiosalicylic acid and hydroxamic acid as dual inhibitors have shown significant antitumor activities and histone deacetylase (HDAC) inhibitory effects. These findings suggest that dual inhibitors, potentially including benzamide derivatives, could offer promising therapeutic strategies for cancer treatment (Ling et al., 2015).
properties
IUPAC Name |
2-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-19(13-15-7-2-1-3-8-15)17-10-4-5-11-18(17)20(23)21-14-16-9-6-12-24-16/h1-12H,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRVNGFKPLMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)



![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2682639.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)
